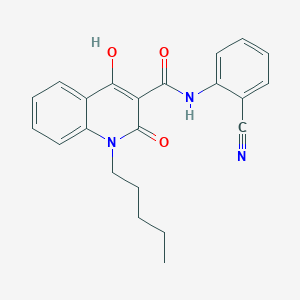
2-amino-4-(2-chlorophenyl)-6-(2-thienyl)-4H-pyran-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(2-chlorophenyl)-6-(2-thienyl)-4H-pyran-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes a pyran ring substituted with amino, chlorophenyl, and thienyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-chlorophenyl)-6-(2-thienyl)-4H-pyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the appropriate aromatic aldehyde, malononitrile, and thiophene derivative.
Knoevenagel Condensation: The aromatic aldehyde reacts with malononitrile in the presence of a base such as piperidine to form an intermediate.
Cyclization: The intermediate undergoes cyclization with the thiophene derivative under acidic or basic conditions to form the pyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced nitrile derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-amino-4-(2-chlorophenyl)-6-(2-thienyl)-4H-pyran-3,5-dicarbonitrile serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for multiple points of functionalization.
Biology and Medicine
This compound has shown potential in medicinal chemistry as a scaffold for the development of new pharmaceuticals. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry
In materials science, the compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4-(2-chlorophenyl)-6-(2-furyl)-4H-pyran-3,5-dicarbonitrile: Similar structure but with a furan ring instead of a thiophene ring.
2-amino-4-(2-bromophenyl)-6-(2-thienyl)-4H-pyran-3,5-dicarbonitrile: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The presence of the thienyl group in 2-amino-4-(2-chlorophenyl)-6-(2-thienyl)-4H-pyran-3,5-dicarbonitrile imparts unique electronic properties that can enhance its reactivity and interaction with biological targets. The combination of amino, chlorophenyl, and thienyl groups also provides a distinctive scaffold for further chemical modifications.
This detailed overview highlights the significance of this compound in various scientific and industrial fields
Propriétés
Formule moléculaire |
C17H10ClN3OS |
|---|---|
Poids moléculaire |
339.8 g/mol |
Nom IUPAC |
2-amino-4-(2-chlorophenyl)-6-thiophen-2-yl-4H-pyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C17H10ClN3OS/c18-13-5-2-1-4-10(13)15-11(8-19)16(14-6-3-7-23-14)22-17(21)12(15)9-20/h1-7,15H,21H2 |
Clé InChI |
HMGADZFFSFELRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2C(=C(OC(=C2C#N)N)C3=CC=CS3)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2-Oxo-2-phenylethyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B11999429.png)
![1,4-Dioxaspiro[4.4]nonane-6-carbonitrile](/img/structure/B11999434.png)
![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11999442.png)




![9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999467.png)
![Methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11999475.png)


